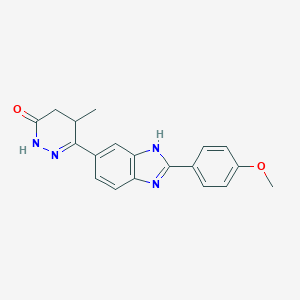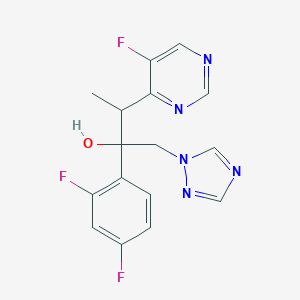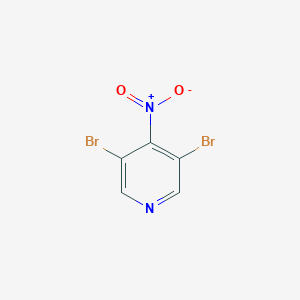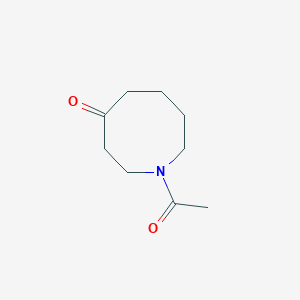
1-Acetylazocan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylazocan-4-one, also known as AAZ, is a heterocyclic compound that has gained attention in the scientific community due to its unique chemical properties. AAZ is an azo compound that contains a cyclic structure with a ketone group and a nitrogen atom. The compound has been studied for its potential use in various fields, including pharmaceuticals, materials science, and environmental science.
Wirkmechanismus
The mechanism of action of 1-Acetylazocan-4-one is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cell metabolism. 1-Acetylazocan-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
1-Acetylazocan-4-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Acetylazocan-4-one has antibacterial and antifungal properties, and can inhibit the growth of cancer cells. 1-Acetylazocan-4-one has also been found to induce the production of ROS, which can lead to oxidative stress and cell death. In vivo studies have shown that 1-Acetylazocan-4-one has low toxicity and is well-tolerated by animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Acetylazocan-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. 1-Acetylazocan-4-one is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-Acetylazocan-4-one is its instability in solution, which can lead to decomposition and the formation of impurities. Additionally, 1-Acetylazocan-4-one has a short half-life in vivo, which limits its potential use in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-Acetylazocan-4-one. In pharmaceuticals, further research is needed to determine the full range of antibacterial and antifungal properties of 1-Acetylazocan-4-one, and to develop new antibiotics based on its structure. In materials science, 1-Acetylazocan-4-one can be used as a building block for the synthesis of new materials with unique properties. In environmental science, 1-Acetylazocan-4-one can be studied further for its potential use in wastewater treatment, and for the removal of other contaminants from water sources. Overall, the study of 1-Acetylazocan-4-one has the potential to lead to new discoveries and applications in a range of scientific fields.
Synthesemethoden
The synthesis of 1-Acetylazocan-4-one can be achieved through several methods, including the reaction of 1,4-diketones with hydrazine and the reaction of 1,4-diketones with nitrous acid. The most common method involves the reaction of 1,4-diketones with hydrazine in the presence of an acid catalyst, such as hydrochloric acid. This method yields 1-Acetylazocan-4-one as a bright yellow solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-Acetylazocan-4-one has been studied for its potential use in various scientific fields. In pharmaceuticals, 1-Acetylazocan-4-one has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, 1-Acetylazocan-4-one has been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In environmental science, 1-Acetylazocan-4-one has been studied for its potential use in wastewater treatment, due to its ability to remove heavy metals from contaminated water.
Eigenschaften
CAS-Nummer |
114326-04-4 |
|---|---|
Produktname |
1-Acetylazocan-4-one |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-acetylazocan-4-one |
InChI |
InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |
InChI-Schlüssel |
ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC(=O)CC1 |
Kanonische SMILES |
CC(=O)N1CCCCC(=O)CC1 |
Synonyme |
4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
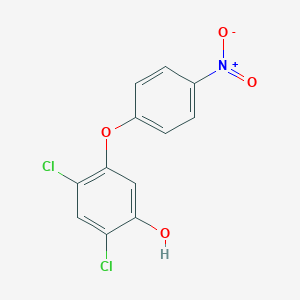
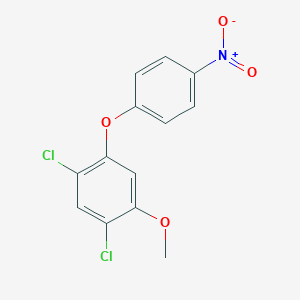
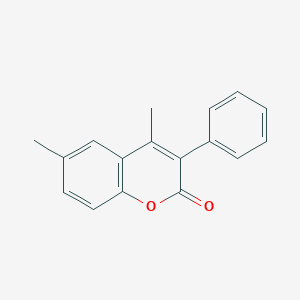
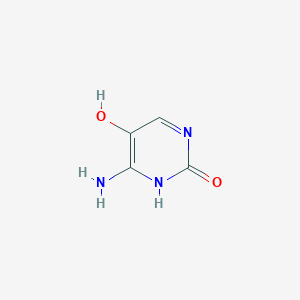
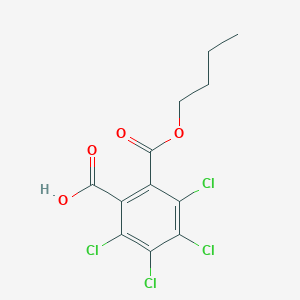
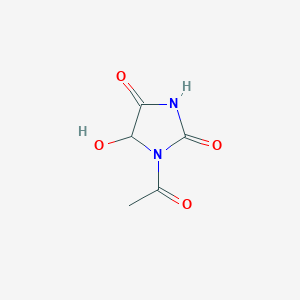
![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)
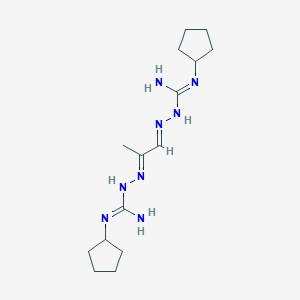
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
